2-Ethylphenyl prop-1-en-1-ylcarbamate
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Overview
Description
2-Ethylphenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical research. This compound is characterized by its unique structure, which includes an ethylphenyl group attached to a prop-1-en-1-ylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl prop-1-en-1-ylcarbamate typically involves the reaction of 2-ethylphenol with prop-1-en-1-yl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens for halogenation are employed.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives .
Scientific Research Applications
2-Ethylphenyl prop-1-en-1-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethylphenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, which involves the transfer of the carbamate moiety to the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Ethyl phenylcarbamate
- Propyl phenylcarbamate
- Methyl phenylcarbamate
Comparison: Compared to these similar compounds, 2-Ethylphenyl prop-1-en-1-ylcarbamate exhibits unique properties due to the presence of the ethyl group and the prop-1-en-1-yl moiety. These structural differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
88309-94-8 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2-ethylphenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C12H15NO2/c1-3-9-13-12(14)15-11-8-6-5-7-10(11)4-2/h3,5-9H,4H2,1-2H3,(H,13,14) |
InChI Key |
SVOQKDLHGIMSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC(=O)NC=CC |
Origin of Product |
United States |
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